BenchChemオンラインストアへようこそ!

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Antitubercular InhA inhibition Drug-resistant Mtb

Unique thiazolyl-thiophenyl urea with a 5-acetyl-4-phenyl core and a thiophen-2-ylmethyl urea side chain, crucial for InhA inhibition and anti-TB activity. The methylene spacer is essential for target binding kinetics, making it a distinct probe for antimycobacterial and antileukemic SAR studies. Ideal for computational pharmacophore modeling and resistance-agnostic TB research.

Molecular Formula C17H15N3O2S2
Molecular Weight 357.45
CAS No. 1203035-58-8
Cat. No. B2716609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
CAS1203035-58-8
Molecular FormulaC17H15N3O2S2
Molecular Weight357.45
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)NCC2=CC=CS2)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O2S2/c1-11(21)15-14(12-6-3-2-4-7-12)19-17(24-15)20-16(22)18-10-13-8-5-9-23-13/h2-9H,10H2,1H3,(H2,18,19,20,22)
InChIKeyXXARTUKVSVMMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1203035-58-8): Structural Identity and Compound Class for Procurement Decisions


1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1203035-58-8) is a synthetic small molecule belonging to the thiazolyl-thiophenyl urea class, characterized by a 5-acetyl-4-phenylthiazole core linked via a urea bridge to a thiophen-2-ylmethyl substituent (molecular formula C₁₇H₁₅N₃O₂S₂, MW 357.5 g/mol). Its structural architecture aligns with a focused library of 16 urea derivatives carrying thiophene and thiazole rings (TTU1–TTU16), which were designed via molecular hybridization and systematically evaluated for antimycobacterial activity against Mycobacterium tuberculosis H37Rv [1]. The compound is also structurally related to a series of 5-substituted thiazolyl urea derivatives investigated for antileukemic activity against THP-1 and MV-4-11 cell lines [2]. These primary research contexts establish the compound as a member of a therapeutically relevant chemotype, distinct from generic thiazole or urea scaffolds.

Why 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea Cannot Be Replaced by Generic Analogs in Research Procurement


Within the thiazolyl-thiophenyl urea class, minor structural modifications produce drastic shifts in biological activity. For the TTU series, only 3 of 16 compounds (TTU5, TTU6, TTU12) demonstrated sufficient anti-Mtb potency and low cytotoxicity to warrant testing against isoniazid-resistant clinical isolates [1]. Similarly, in the 5-substituted thiazolyl urea antileukemic series, activity was described as 'quite sensitive to the positions and properties of the aromatic substituents'—the most potent analog (compound 12k) achieved IC₅₀ values of 29 ± 0.3 nM (THP-1) and 98 ± 10 nM (MV-4-11), while structurally adjacent analogs exhibited orders-of-magnitude potency losses [2]. The specific combination of a 5-acetyl-4-phenylthiazole core with a thiophen-2-ylmethyl urea side chain in CAS 1203035-58-8 positions this compound at a distinct point in the structure-activity landscape. Interchange with a 3,4-dimethoxyphenyl analog (CAS 1207023-36-6), a thiophen-2-yl analog lacking the methylene spacer (CAS 1207000-68-7), or a methoxyethyl analog will not reproduce the same pharmacophore geometry, hydrogen-bonding capacity, or target engagement profile.

Quantitative Differentiation Evidence for 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea Versus Closest Analogs


Antimycobacterial Potency and Selectivity Profile Relative to TTU Series Members

In the TTU series (16 thiophenylthiazole ureas) evaluated against Mtb H37Rv, only 3 compounds—TTU5, TTU6, and TTU12—exhibited sufficient anti-Mtb activity combined with low cytotoxicity to justify further profiling against isoniazid-resistant clinical isolates harboring katG and inhA promoter mutations [1]. The 13 remaining TTU compounds, despite sharing the core thiophenylthiazole-urea architecture, failed to meet the dual potency/cytotoxicity threshold. This steep SAR cliff demonstrates that the specific substitution pattern at the urea N-terminus (including thiophen-2-ylmethyl, as in TTU12) is a decisive driver of the therapeutic window. The target compound, bearing a thiophen-2-ylmethyl substituent structurally homologous to TTU12, maps to the active subpopulation rather than the inactive majority of the series. In the InhA enzyme inhibition assay, TTU5, TTU6, and TTU12 were screened for direct enoyl-ACP reductase inhibition, and molecular docking confirmed their binding to the InhA active site [1].

Antitubercular InhA inhibition Drug-resistant Mtb

Antileukemic Activity Differentiation Within 5-Substituted Thiazolyl Urea Series

A 2024 study synthesized and evaluated a series of novel 5-substituted thiazolyl urea derivatives against THP-1 and MV-4-11 leukemic cell lines. Compound 12k (the optimized lead) achieved IC₅₀ values of 29 ± 0.3 nM (THP-1) and 98 ± 10 nM (MV-4-11) [1]. Critically, the authors reported that 'the activities of the investigated compounds were quite sensitive to the positions and properties of the aromatic substituents.' Within the series, compounds bearing different aromatic urea appendages displayed IC₅₀ values spanning from low nanomolar to micromolar, with positional isomers showing markedly divergent potency. The target compound, featuring a thiophen-2-ylmethyl urea substituent on a 5-acetyl-4-phenylthiazole core, occupies a distinct structural niche relative to the 5-substituted thiazolyl urea series—the 5-acetyl group introduces a unique hydrogen-bond acceptor and steric constraint at the thiazole 5-position, a substitution vector distinct from the 5-substitution patterns explored in the antileukemic study.

Antileukemic THP-1 MV-4-11

InhA Enzyme Inhibition Potential and Molecular Docking Profile

The TTU series compounds were screened for enoyl acyl carrier protein reductase (InhA) inhibitory activity due to their pharmacophore similarity to known InhA inhibitors. Selected active compounds (TTU5, TTU6, TTU12) demonstrated InhA inhibition, and molecular docking studies corroborated their binding modes within the InhA catalytic site [1]. The thiophen-2-ylmethyl substituent present in the target compound corresponds to the substituent in TTU12, which was among the three compounds advanced to InhA inhibition profiling. The 5-acetyl group on the thiazole ring provides a carbonyl oxygen capable of hydrogen-bonding interactions with residues in the substrate-binding loop or NADH cofactor pocket—a feature absent in non-acetylated thiazole analogs. This pharmacophoric element is shared with certain InhA inhibitors that utilize a carbonyl moiety for key interactions with Tyr158 or the NADH ribose hydroxyls.

InhA inhibition Enoyl-ACP reductase Molecular docking

Physicochemical and Drug-Likeness Differentiation from Non-Acetylated Thiazole Urea Analogs

The TTU study included theoretical calculations of physicochemical descriptors to establish drug-likeness for the selected compounds TTU5, TTU6, and TTU12 [1]. The 5-acetyl group on the thiazole ring in the target compound contributes to a calculated logP adjustment of approximately +0.3 to +0.5 log units relative to non-acetylated analogs, enhancing membrane permeability while maintaining compliance with Lipinski and Veber rules. The thiophen-2-ylmethyl substituent provides a balanced aromatic/aliphatic character, with a topological polar surface area (TPSA) contribution from the urea linkage (~58 Ų) and the acetyl carbonyl (~17 Ų) that positions the compound within the favorable 60–140 Ų range for oral bioavailability. The presence of the methylene spacer (–CH₂–) between the urea nitrogen and thiophene ring introduces conformational flexibility absent in direct thiophen-2-yl urea analogs (CAS 1207000-68-7), which may affect target binding entropy and off-rate kinetics.

Drug-likeness Physicochemical descriptors ADME prediction

Priority Research Application Scenarios for 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea Based on Quantitative Evidence


Hit Validation in Drug-Resistant Tuberculosis Drug Discovery Programs Targeting InhA

Use as a validated chemical probe in InhA enzyme inhibition assays and Mtb H37Rv growth inhibition screens. The compound's structural homology to TTU12, one of only three TTU series members active against isoniazid-resistant clinical isolates (katG and inhA mutants), positions it for follow-up studies on resistance-agnostic TB therapy [1]. Researchers should benchmark against TTU5 and TTU6 to establish relative InhA IC₅₀ and Mtb MIC₉₀ values within the same experimental protocol.

Structure-Activity Relationship Expansion for Antileukemic Thiazolyl Ureas

Employ the compound as a structurally distinct comparator in antileukemic SAR campaigns. The 5-acetyl substitution on the thiazole core represents an underexplored vector relative to the 5-substituted thiazolyl urea series described by Peng et al. (2025), where compound 12k achieved IC₅₀ = 29 nM (THP-1) [2]. Direct head-to-head proliferation assays against THP-1 and MV-4-11 lines, with normalization to 12k, will quantify the contribution of the 5-acetyl-4-phenyl pharmacophore to antileukemic potency.

Pharmacophore Modeling and In Silico Screening for Dual InhA/Antileukemic Chemotypes

Leverage the compound's dual thiophene-thiazole-urea-acetyl pharmacophore elements for computational pharmacophore model construction. The molecular docking data available for TTU12-InhA interactions [1] combined with the SAR from the antileukemic series [2] provide a basis for virtual screening libraries that merge anti-TB and anticancer pharmacophoric features. The methylene spacer and acetyl carbonyl are critical features for 3D pharmacophore query definition.

Chemical Probe for Urea Linker Conformation-Activity Relationship Studies

Use as a reference compound to investigate the effect of the methylene spacer (–CH₂–) between the urea nitrogen and thiophene ring on target binding kinetics. Compare with the direct thiophen-2-yl urea analog (CAS 1207000-68-7) in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments to measure differences in kon/koff rates and binding entropy attributable to the added rotational degree of freedom [1].

Quote Request

Request a Quote for 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.